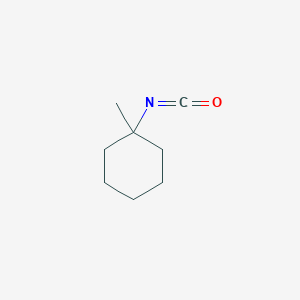

1-isocyanato-1-methylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isocyanato-1-methylcyclohexane, commonly referred to as IMC, is an organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is highly flammable. IMC is used as an intermediate in the production of polyurethane foams, polyurethane polymers, and polyurethane adhesives. It is also used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. IMC is a versatile molecule that has a wide range of applications in industry and research.

Mechanism of Action

The mechanism of action of IMC is not fully understood. However, it is believed that IMC acts as a catalyst in the formation of polyurethane polymers and foams, and that it facilitates the reaction of isocyanates with hydroxyl compounds. In addition, IMC is believed to be involved in the formation of various pharmaceuticals, agrochemicals, and specialty chemicals.

Biochemical and Physiological Effects

The biochemical and physiological effects of IMC are not well understood. However, it is known that IMC is highly flammable and can cause irritation to the eyes and skin if it comes into contact with them. In addition, IMC has the potential to be toxic if inhaled or ingested.

Advantages and Limitations for Lab Experiments

The advantages of using IMC in laboratory experiments include its availability, its low cost, and its wide range of applications. The disadvantages include its flammability, its potential toxicity, and its strong odor.

Future Directions

There are a number of potential future directions for research involving IMC. These include further research into its mechanism of action, its potential toxicity, and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of polyurethane polymers and foams, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, further research could be conducted into its potential applications in enzyme-catalyzed reactions and drug delivery systems.

Synthesis Methods

IMC can be synthesized in a number of ways. The most common method is the reaction of cyclohexanone with phosgene in the presence of a base, such as potassium carbonate. This method yields a yield of up to 90% of the desired product. Other methods of synthesis include the reaction of cyclohexanone with isocyanic acid, the reaction of cyclohexanone with isocyanates, and the reaction of cyclohexanone with isocyanates in the presence of a catalyst.

Scientific Research Applications

IMC is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. In chemistry, IMC is used in the synthesis of polyurethane polymers and foams, as well as in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. In biochemistry, IMC is used in the synthesis of enzymes and other proteins, and in the study of enzyme-catalyzed reactions. In pharmacology, IMC is used in the synthesis of drugs and drug delivery systems.

properties

IUPAC Name |

1-isocyanato-1-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZPMOFOBNHBSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)

![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)

![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)